REACTION_CXSMILES
|
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[H-].[Li+].[CH2:8]1[O:18][C:11]2([CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]2)[O:10][CH2:9]1.C[OH:20]>O>[O:10]1[C:11]2([CH2:16][CH2:15][C:14](=[CH:2][C:3]([O:4][CH2:5][CH3:1])=[O:20])[CH2:13][CH2:12]2)[O:18][CH2:8][CH2:9]1 |f:1.2|
|
Name
|
triethyl phosphonoacetate
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)=O)O1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 65° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting yellow oil was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 4:1 Hex/EtOAc
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CCC(CC2)=CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |